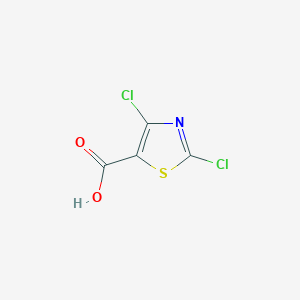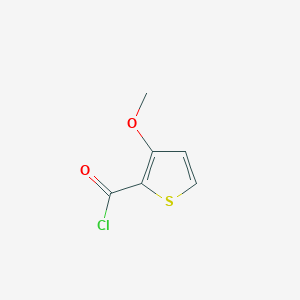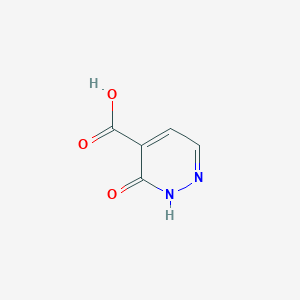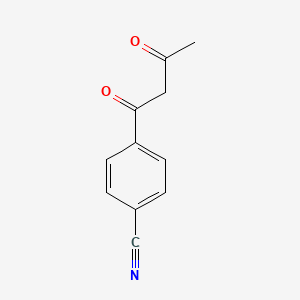
(2,5-Dimethylphenyl)(4-methoxyphenyl)methanone
Descripción general
Descripción
“(2,5-Dimethylphenyl)(4-methoxyphenyl)methanone” is a chemical compound with the molecular formula C16H16O2 and a molecular weight of 240.3 g/mol. It is a solid substance .
Molecular Structure Analysis
The molecular structure of “(2,5-Dimethylphenyl)(4-methoxyphenyl)methanone” consists of two phenyl rings (one of which is dimethylated and the other methoxylated) attached to a methanone group . For more detailed structural information, it would be beneficial to refer to a crystallography or spectroscopy study.Physical And Chemical Properties Analysis
“(2,5-Dimethylphenyl)(4-methoxyphenyl)methanone” is a solid substance . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the sources I accessed.Aplicaciones Científicas De Investigación
Photoremovable Protecting Group
(2,5-Dimethylphenyl)(4-methoxyphenyl)methanone derivatives, such as 2,5-dimethylphenacyl esters, have been studied extensively as photoremovable protecting groups for carboxylic acids and phosphates. These compounds can release the corresponding acids upon irradiation with nearly quantitative isolated yields. This characteristic makes them suitable for applications in organic synthesis and biochemistry, particularly for creating "caged compounds" in biochemical research (Zabadal et al., 2001), (Klán et al., 2002).
Synthesis of Xanthones and Related Compounds
The compound has been used as a precursor in the synthesis of xanthones and related products. In a specific example, reaction with ceric ammonium nitrate yielded various products like 2,3-dimethoxy-9H-xanthen-9-one, showing its potential in chemical synthesis (Johnson et al., 2010).
Spectroscopic and Electrochemical Properties
Derivatives of (2,5-Dimethylphenyl)(4-methoxyphenyl)methanone exhibit solvatochromic behavior and interesting acid-base properties. These compounds have been used to study spectroscopic and electrochemical properties, serving as indicators due to their characteristic visible absorptions (Sarma et al., 2007).
Synthesis of Heterocyclic Compounds
The compound has been involved in the synthesis of various heterocyclic compounds, demonstrating its utility in organic chemistry and pharmaceuticals. For instance, its reaction with N,N-dimethylformamide dimethyl acetal led to the creation of different heterocycles, including isoflavones and other diaryl-substituted compounds (Moskvina et al., 2015).
Propiedades
IUPAC Name |
(2,5-dimethylphenyl)-(4-methoxyphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O2/c1-11-4-5-12(2)15(10-11)16(17)13-6-8-14(18-3)9-7-13/h4-10H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJPUOXHTQDDVNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)C2=CC=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80449736 | |
| Record name | (2,5-Dimethylphenyl)(4-methoxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80449736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,5-Dimethylphenyl)(4-methoxyphenyl)methanone | |
CAS RN |
22996-47-0 | |
| Record name | (2,5-Dimethylphenyl)(4-methoxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80449736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















